molecular formula C11H13F2NO2 B2926678 Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate CAS No. 502842-41-3

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B2926678
CAS No.: 502842-41-3
M. Wt: 229.227
InChI Key: VNSICQFDYLZXLG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (molecular formula: C₁₁H₁₃F₂NO₂, molecular weight: 229.22 g/mol) is a fluorinated β-amino acid ester characterized by a 2,4-difluorophenyl substituent and an ethyl ester group. Its stereochemical and structural properties are critical for applications in medicinal chemistry, particularly as a precursor for αvβ6 integrin antagonists, which are explored for treating pulmonary fibrosis . The compound is synthesized via the Rodionov reaction, involving condensation of aldehydes with malonic acid derivatives followed by esterification .

Key physicochemical properties include:

  • SMILES: CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N
  • InChIKey: VNSICQFDYLZXLG-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 172.8 Ų ([M+H]⁺) to 177.0 Ų ([M+Na]+), indicating moderate polarity .

Properties

IUPAC Name

ethyl 3-amino-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSICQFDYLZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2,4-difluorophenyl)propanoate typically involves the reaction of ethyl 3-bromo-3-(2,4-difluorophenyl)propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate are best contextualized against analogs with varying aryl substituents, fluorine patterns, or functional groups. Below is a detailed comparison:

Key Findings:

Substituent Position Matters: The 2,4-difluoro pattern optimizes αvβ6 integrin antagonism compared to 3,5-difluoro or mono-fluoro analogs, likely due to enhanced electronic effects and steric compatibility .

Chirality and Synthesis : While the 4-fluoro derivative achieves higher enantiomeric purity (49% yield, [α] = +18.9), the 2,4-difluoro compound’s synthesis yield and optical data are unreported, suggesting methodological gaps .

Functional Group Swaps: Replacing the amino group with a ketone () shifts utility from peptidomimetics to heterocyclic synthesis, underscoring the amino group’s versatility .

Biological Activity

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (also known as ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16F2NO2C_{13}H_{16}F_{2}NO_{2} and a molecular weight of approximately 229.27 g/mol. The compound features an ethyl ester functional group, an amino group, and a difluorophenyl moiety, which contribute to its biological activity and therapeutic potential .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in certain types of tumors .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating potential applications in treating infections .
  • Neurological Applications : Its unique structure positions it as a candidate for developing new therapeutic agents targeting neurological disorders .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, while the difluorophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects .

Case Studies

  • Anticancer Activity : A study investigating the anticancer potential of this compound found that it significantly inhibited the proliferation of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis and disrupt cell cycle progression .
  • Antimicrobial Efficacy : In another study, derivatives of this compound were tested against a panel of bacterial strains. Results indicated that it exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits cancer cell proliferation
AntimicrobialEffective against various microbial strains
Neurological DisordersPotential therapeutic agent for neurological conditions

Synthesis and Variants

The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups necessary for enhancing biological activity. Various synthetic routes have been reported that yield high purity and yield .

Comparison with Related Compounds

Compound Name Structure Characteristics Unique Features
Ethyl 3-amino-3-(4-fluorophenyl)propanoateSimilar structure but with one fluorine atomDifferent receptor interaction profile
Ethyl (R)-3-amino-3-(2-fluorophenyl)propanoateContains only one fluorine atom on phenyl ringPotentially different pharmacokinetics
Ethyl (S)-3-amino-3-(2-chlorophenyl)propanoateContains chlorine instead of fluorineMay exhibit different biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Rodionov reaction starting from 2,4-difluorobenzaldehyde, followed by esterification. Key steps include:

  • Step 1 : Condensation of the aldehyde with malonic ester derivatives under basic conditions to form the β-amino acid intermediate .
  • Step 2 : Esterification using ethanol or ethyl chloride in the presence of acid catalysts (e.g., H₂SO₄) to yield the final product.
  • Critical Parameters : Reaction temperature (60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios (aldehyde:malonic ester = 1:1.2) significantly affect purity and yield (typically 65–75%) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Expect aromatic protons at δ 6.8–7.3 ppm (split into doublets due to 2,4-difluoro substitution) and signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while fluorinated carbons resonate at 110–120 ppm (J coupling ~245 Hz) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 258.1 (calculated for C₁₁H₁₂F₂NO₂⁺) .

Q. What solubility and stability profiles should be considered for experimental design?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). For biological assays, dissolve in DMSO (10 mM stock) and dilute in buffer .
  • Stability : Stable at –20°C for >1 year in anhydrous conditions. Avoid prolonged exposure to light, moisture, or basic pH (>8.0), which may hydrolyze the ester group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity in related compounds?

  • Methodological Answer :

  • SAR Insights : Fluorine at the 2- and 4-positions on the phenyl ring enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, replacing fluorine with chlorine reduces bioavailability due to increased molecular weight and hydrophobicity .
  • Experimental Validation : Use in vitro assays (e.g., enzyme inhibition or cell permeability models) to compare fluorinated vs. non-fluorinated derivatives. Monitor logP values (calculated ~2.5 for the difluoro variant) to correlate with activity .

Q. What computational strategies are recommended for predicting binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. Key residues for hydrogen bonding include the amino group (–NH₂) and ester oxygen .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on fluorine’s role in hydrophobic pocket interactions .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Case Example : If ¹H NMR shows unexpected splitting, verify purity via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~6.2 min). Impurities like unreacted aldehyde (retention time ~3.8 min) may cause anomalies .
  • Cross-Validation : Compare experimental IR spectra (C=O stretch ~1740 cm⁻¹) with computational predictions (e.g., Gaussian 16) to confirm functional groups .

Q. What are the best practices for evaluating in vitro metabolic stability of this compound?

  • Methodological Answer :

  • Microsomal Assay : Incubate with liver microsomes (human or rat) at 37°C. Use LC-MS/MS to quantify parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms. Fluorine substitution typically reduces CYP-mediated metabolism, enhancing stability .

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